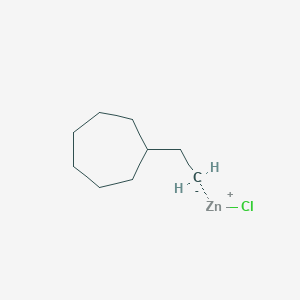
2-(Cycloheptyl)ethylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cycloheptyl)ethylzinc chloride is an organozinc compound with the molecular formula C9H17ClZn. This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the cycloheptyl group adds a unique structural aspect, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyl)ethylzinc chloride typically involves the reaction of cycloheptyl bromide with ethylzinc chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Cycloheptyl Bromide} + \text{Ethylzinc Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(Cycloheptyl)ethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in THF or other aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts are often used, with the reactions conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the cycloheptyl group and the electrophile.
科学研究应用
2-(Cycloheptyl)ethylzinc chloride has several applications in scientific research:
- **
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
属性
分子式 |
C9H17ClZn |
|---|---|
分子量 |
226.1 g/mol |
IUPAC 名称 |
chlorozinc(1+);ethylcycloheptane |
InChI |
InChI=1S/C9H17.ClH.Zn/c1-2-9-7-5-3-4-6-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
HSLYXIMABCBMJP-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CC1CCCCCC1.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


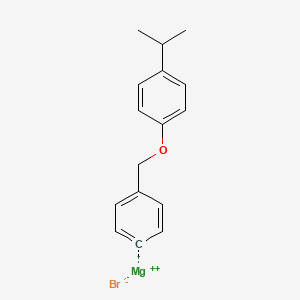
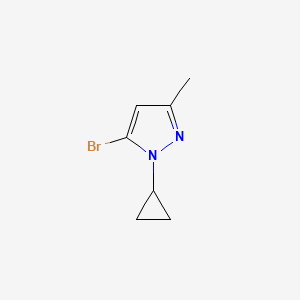

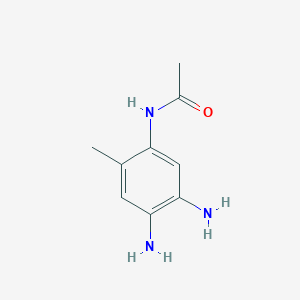


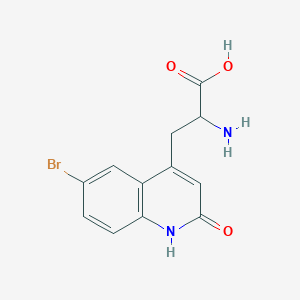



![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
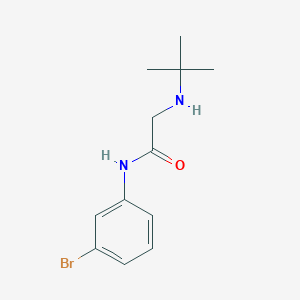
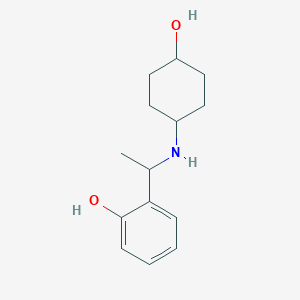
![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
